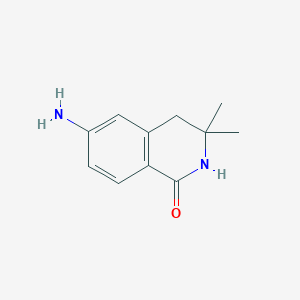![molecular formula C22H21N3O5 B2679799 1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one CAS No. 1206985-03-6](/img/structure/B2679799.png)
1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a quinolinone, an oxadiazole, and a trimethoxyphenyl group. These groups are common in many biologically active compounds and could potentially contribute to various properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed through a cyclization reaction, and the trimethoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinolinone and oxadiazole rings would likely contribute to the rigidity of the molecule, while the trimethoxyphenyl group could potentially participate in various interactions due to the presence of the methoxy groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole and quinolinone rings could potentially make the compound resistant to many types of reactions, while the trimethoxyphenyl group could potentially be modified under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trimethoxyphenyl group could potentially increase the compound’s solubility in certain solvents, while the quinolinone and oxadiazole rings could contribute to its stability .Scientific Research Applications
Synthesis and Anticancer Activity
1,6-Dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one is part of a broader class of compounds studied for their synthesis and biological activities, including cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance, have been synthesized and evaluated for their growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, revealing potent cytotoxic activities (Deady et al., 2003). Moreover, novel quinoline-based oxadiazole derivatives have been designed, synthesized, and shown to induce G2/M arrest and apoptosis in the human breast cancer MCF-7 cell line, demonstrating potential as anticancer agents (Dofe et al., 2017).
Synthesis and Antimicrobial Activity
The compound is also related to research on antimicrobial activities. Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for antimicrobial activity, revealing that some compounds exhibited significant activity against a variety of microorganisms, including both gram-positive and gram-negative bacteria (Özyanik et al., 2012). This suggests the potential application of this compound and its derivatives in developing new antimicrobial agents.
Synthesis and Theoretical Studies
Research has also focused on the theoretical studies and synthesis methods of structurally related compounds. For example, DFT and TD-DFT/PCM calculations have been used to analyze the molecular structure, spectroscopic characterization, NLO, and NBO analyses of quinoline derivatives, providing insights into their electronic structures and potential applications in various fields, including as dyes or biological agents (Wazzan et al., 2016).
Future Directions
Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its preparation, physical and chemical studies to better understand its properties, and biological studies to determine if it has any biological activity .
properties
IUPAC Name |
1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-12-6-7-16-14(8-12)19(26)15(11-25(16)2)22-23-21(24-30-22)13-9-17(27-3)20(29-5)18(10-13)28-4/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHEQBWRGGZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)
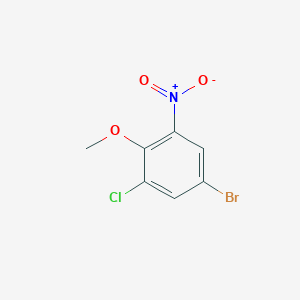
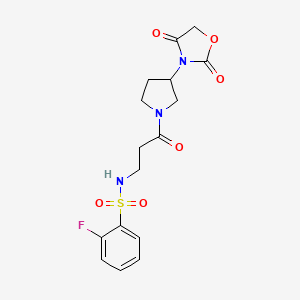
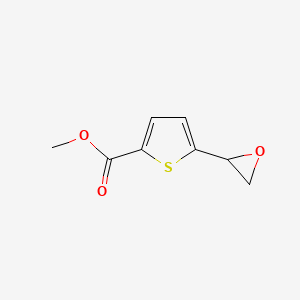

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2679726.png)
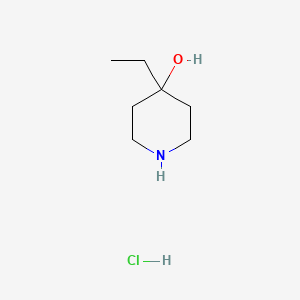
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2679729.png)

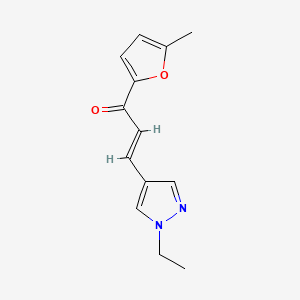
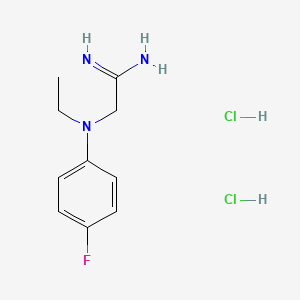
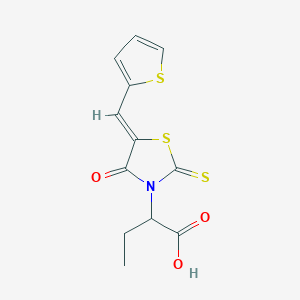
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2679735.png)
